1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene is an organic compound characterized by its complex structure and significant chemical properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 242.20 g/mol. The compound features two dinitrophenyl groups, which are known for their strong electron-withdrawing effects due to the presence of nitro groups (-NO). This structural configuration contributes to its reactivity and potential biological activity.
The compound is often referred to in the context of its derivatives, which may exhibit varied chemical behaviors based on modifications to the dinitrophenyl moieties or the ethoxy group. The presence of the ethoxy group enhances solubility in organic solvents, making it suitable for various applications in chemical synthesis and biological studies.
These reactions are essential for synthesizing derivatives that may exhibit improved properties or novel biological activities.
Research indicates that compounds containing dinitrophenyl groups often exhibit notable biological activities. Specifically, 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has been studied for its potential as an inhibitor of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell proliferation. Inhibiting TrxR can lead to increased oxidative stress in cells, promoting apoptosis in tumor cells. In studies, this compound demonstrated a TrxR inhibition rate of approximately 75.3% at a concentration of 100 µM, highlighting its potential as an anticancer agent .
The synthesis of 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene typically involves the following steps:
For example, one method involves reacting 4-hydroxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of potassium carbonate as a base in dichloromethane .
1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene has several applications:
Interaction studies focus on how 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene interacts with biological molecules:
These studies are vital for elucidating the mechanisms by which this compound exerts its biological effects.
Several compounds share structural similarities with 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,4-Dinitrophenol | CHNO | Simple structure; known for toxicity and use as a reagent |
| 1-Ethoxy-2,4-dinitrobenzene | CHNO | Similar ethoxy group; less complex than target compound |
| 1-(2-Hydroxyethoxy)-2,4-dinitrobenzene | CHNO | Hydroxy group introduces different reactivity |
| Ethanol-2-(2,4-dinitrophenoxy)- | CHNO | Contains an additional hydroxyl group; higher polarity |
The unique combination of two dinitrophenyl groups along with an ethoxy linkage sets 1-[2-(2,4-Dinitrophenoxy)ethoxy]-2,4-dinitrobenzene apart from these similar compounds. Its specific interactions with biological systems make it a compelling candidate for further research and potential therapeutic applications.